molecular formula C24H24O5 B14304371 1-{2,4-Dihydroxy-3,5-bis[(4-methoxyphenyl)methyl]phenyl}ethan-1-one CAS No. 116203-38-4

1-{2,4-Dihydroxy-3,5-bis[(4-methoxyphenyl)methyl]phenyl}ethan-1-one

Cat. No.: B14304371
CAS No.: 116203-38-4
M. Wt: 392.4 g/mol
InChI Key: BCCGPRBCQPGJDU-UHFFFAOYSA-N
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Description

1-{2,4-Dihydroxy-3,5-bis[(4-methoxyphenyl)methyl]phenyl}ethan-1-one is an organic compound known for its unique chemical structure and properties This compound features a central ethanone group flanked by two hydroxyphenyl groups, each substituted with methoxyphenylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2,4-Dihydroxy-3,5-bis[(4-methoxyphenyl)methyl]phenyl}ethan-1-one typically involves multi-step organic reactions. One common approach is the condensation of 2,4-dihydroxyacetophenone with 4-methoxybenzyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-{2,4-Dihydroxy-3,5-bis[(4-methoxyphenyl)methyl]phenyl}ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinones or hydroquinones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-{2,4-Dihydroxy-3,5-bis[(4-methoxyphenyl)methyl]phenyl}ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{2,4-Dihydroxy-3,5-bis[(4-methoxyphenyl)methyl]phenyl}ethan-1-one involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

    2,4-Dihydroxyacetophenone: Shares the core structure but lacks the methoxyphenylmethyl groups.

    4-Methoxybenzyl Chloride: Used as a precursor in the synthesis of the target compound.

    Quinones: Oxidized derivatives with similar antioxidant properties.

Uniqueness

1-{2,4-Dihydroxy-3,5-bis[(4-methoxyphenyl)methyl]phenyl}ethan-1-one is unique due to its combination of hydroxyl and methoxy groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

116203-38-4

Molecular Formula

C24H24O5

Molecular Weight

392.4 g/mol

IUPAC Name

1-[2,4-dihydroxy-3,5-bis[(4-methoxyphenyl)methyl]phenyl]ethanone

InChI

InChI=1S/C24H24O5/c1-15(25)21-14-18(12-16-4-8-19(28-2)9-5-16)23(26)22(24(21)27)13-17-6-10-20(29-3)11-7-17/h4-11,14,26-27H,12-13H2,1-3H3

InChI Key

BCCGPRBCQPGJDU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=C(C(=C1)CC2=CC=C(C=C2)OC)O)CC3=CC=C(C=C3)OC)O

Origin of Product

United States

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